2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a thiazole ring, a cyclopropyl group, and an amino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the chlorothiazole moiety. The cyclopropyl group is then added through a cyclopropanation reaction. Finally, the amino group is introduced via an amination reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorothiazole moiety, potentially converting it to a thiazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted amides and thiazoles.
Scientific Research Applications
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.
Industry: Utilized in the development of agrochemicals, such as fungicides or herbicides.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with protein synthesis or signal transduction pathways.
Comparison with Similar Compounds
2-Amino-5-chlorothiazole: Shares the thiazole ring and chlorothiazole moiety but lacks the cyclopropyl and amino groups.
N-(2-chlorothiazol-5-ylmethyl)-N-methyl urea: Contains the chlorothiazole moiety but differs in the rest of the structure.
Uniqueness: (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide is unique due to the combination of its structural features, including the thiazole ring, cyclopropyl group, and amino group
Properties
IUPAC Name |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3OS/c1-7(2)10(14)11(17)16(8-3-4-8)6-9-5-15-12(13)18-9/h5,7-8,10H,3-4,6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVLEOTPUYJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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